2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Overview
Description
2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings.
Mechanism of Action
Target of Action
It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been studied for their significant impact in medicinal chemistry .
Mode of Action
Related compounds in the pyrazolo[1,5-a]pyrimidine family have been noted for their anticancer potential and enzymatic inhibitory activity .
Biochemical Pathways
Compounds in the pyrazolo[1,5-a]pyrimidine family have been associated with significant photophysical properties, suggesting potential interactions with light-dependent biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylpyridine with O-(2,4-dinitrophenyl)hydroxylamine in acetonitrile, followed by acidification to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such compounds on an industrial scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction, ensuring consistent quality, and implementing cost-effective purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like acetonitrile or methanol, and specific catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Comparison with Similar Compounds
2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar fused ring structure but differ in their chemical properties and applications.
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: This compound has a similar structure but includes a pyrimidine ring, which can alter its reactivity and biological activity.
Biological Activity
Overview
2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol. The compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly as a serotonin 3 receptor antagonist.
Target Receptors
The primary biological activity of this compound stems from its interaction with the serotonin 3 (5-HT3) receptor . This receptor is crucial in mediating nausea and anxiety responses in the gastrointestinal system and central nervous system.
Mode of Action
As a serotonin 3 receptor antagonist , this compound inhibits the action of serotonin at these receptors, thereby reducing nausea and vomiting associated with chemotherapy and other conditions. This antagonism has been linked to its utility in treating gastrointestinal disorders and managing side effects from cancer treatments.
Antiemetic Properties
Research indicates that derivatives of this compound have shown efficacy in reducing chemotherapy-induced nausea and vomiting by blocking serotonin receptors involved in these pathways. This property makes it a candidate for developing antiemetic drugs .
Cytotoxicity Studies
In vitro studies have demonstrated that certain derivatives exhibit cytotoxic activity against cancer cell lines. For instance, compounds derived from pyrazolo[1,5-a]pyrimidine structures have been tested against Ehrlich Ascites Carcinoma cells (EAC), revealing varying degrees of cytotoxic effects compared to standard chemotherapeutic agents like Doxorubicin. The IC50 values for some derivatives were significantly lower than that of Doxorubicin, indicating higher potency .
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of several pyrazolo derivatives against EAC cells. The results indicated that specific derivatives had IC50 values ranging from 10 µg/ml to 50 µg/ml, demonstrating promising anticancer activity compared to Doxorubicin (IC50 = 37.4 µg/ml) .
- Antiemetic Efficacy : Clinical investigations into the antiemetic properties of this compound suggest that it can effectively mitigate nausea induced by chemotherapy agents. Its mechanism involves blocking serotonin receptors that trigger emesis pathways .
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Key Differences |
---|---|---|
6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid | Similar heterocyclic structure | Different methyl substitution pattern |
Pyrazolo[1,5-a]pyridine-3-carboxylic acid | Lacks additional methyl groups | Less potent as serotonin antagonist |
2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | Fewer methyl substitutions | Altered pharmacological properties |
This table highlights the uniqueness of this compound due to its specific methylation pattern and enhanced biological activity against serotonin receptors compared to related structures.
Properties
IUPAC Name |
2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-3-5-8-9(10(13)14)7(2)11-12(6)8/h3-5H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKJDHVLAACWPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(C(=NN12)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143803-85-4 | |
Record name | 2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.